(1S)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an ethane backbone with two amine groups. The stereochemistry of this compound is specified by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-3-fluoroaniline.
Formation of Intermediate: The aniline undergoes a reaction with an appropriate aldehyde or ketone to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the selective formation of the (1S) enantiomer.
Purification: The product is purified through crystallization or chromatography to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chloro and fluoro substituents can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under elevated temperatures and polar aprotic solvents.
Major Products
The major products formed from these reactions include:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
(1S)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor signaling, and interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine: The enantiomer of the compound with the (1R) configuration.
1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine: The racemic mixture containing both (1S) and (1R) enantiomers.
1-(2-Chloro-3-fluorophenyl)ethane-1,2-diol: A similar compound with hydroxyl groups instead of amine groups.
Uniqueness
The uniqueness of (1S)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine lies in its specific stereochemistry and the presence of both chloro and fluoro substituents, which can significantly influence its reactivity and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C8H10ClFN2 |
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Molecular Weight |
188.63 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3,7H,4,11-12H2/t7-/m1/s1 |
InChI Key |
MDRSNVUIBDECBJ-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)Cl)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)C(CN)N |
Origin of Product |
United States |
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